molecular formula C9H5Cl2NO2S B8291829 4-Chloroquinoline-7-sulfonyl chloride

4-Chloroquinoline-7-sulfonyl chloride

Cat. No.: B8291829
M. Wt: 262.11 g/mol
InChI Key: PVTLCPAMEJFXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinoline-7-sulfonyl chloride is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a sulfonyl chloride group (-SO₂Cl) at position 6. Quinoline derivatives are widely utilized in medicinal chemistry due to their bioactivity, particularly as intermediates in synthesizing antimalarial and anticancer agents . The sulfonyl chloride group enhances reactivity, making this compound valuable for nucleophilic substitution reactions, such as forming sulfonamides or sulfonate esters. Its molecular formula is C₉H₅Cl₂NO₂S, with a molecular weight of 270.12 g/mol.

Properties

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

4-chloroquinoline-7-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO2S/c10-8-3-4-12-9-5-6(15(11,13)14)1-2-7(8)9/h1-5H

InChI Key

PVTLCPAMEJFXJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1S(=O)(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Chemical Structure :

  • Core structure: Indole (benzopyrrole) with a chlorine at position 7, a methyl group at position 3, and a carboxylic acid at position 2.
    Key Properties :
  • CAS Number : 16381-48-9 .
  • Molecular Formula: C₁₀H₈ClNO₂.
  • Functional Groups : Carboxylic acid (-COOH) instead of sulfonyl chloride.

Comparison :

  • Reactivity : The carboxylic acid group is less reactive than sulfonyl chloride, limiting its utility in nucleophilic reactions.
  • Applications : Likely used in pharmaceutical synthesis as a carboxylate intermediate rather than a sulfonating agent.
  • Structural Differences: Indole vs. quinoline core; substituent positions and functional groups differ significantly .

2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl Chloride

Chemical Structure :

  • Partially saturated isoquinoline backbone with a trifluoroacetyl group at position 2 and a sulfonyl chloride at position 7. Key Properties:
  • Molecular Formula: C₁₁H₉ClF₃NO₃S .
  • IUPAC Name: 2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride.

Comparison :

  • Structural Differences: Tetrahydroisoquinoline (saturated ring) vs. fully aromatic quinoline; fluorine atoms add hydrophobicity.
  • Applications : Likely employed in specialized fluorinated drug synthesis due to its unique substituents .

4-Amino-7-Chloroquinoline Derivatives

Chemical Structure :

  • Quinoline core with an amino group (-NH₂) at position 4 and chlorine at position 7. Key Properties:
  • Metabolic Relevance: Minor metabolite of chloroquine and hydroxychloroquine, formed via oxidative dealkylation .
  • Molecular Formula : C₉H₈ClN₂ (base structure).

Comparison :

  • Reactivity: The amino group enables hydrogen bonding and basicity, contrasting with the electrophilic sulfonyl chloride.
  • Applications: Primarily bioactive metabolites with antimalarial properties, unlike the synthetic intermediate role of 4-chloroquinoline-7-sulfonyl chloride .

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Formula Key Functional Group Reactivity Profile
4-Chloroquinoline-7-sulfonyl chloride Quinoline Cl (C4), -SO₂Cl (C7) C₉H₅Cl₂NO₂S Sulfonyl chloride High (nucleophilic substitution)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Cl (C7), -CH₃ (C3), -COOH (C2) C₁₀H₈ClNO₂ Carboxylic acid Moderate (acid-base reactions)
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride Tetrahydroisoquinoline -COCF₃ (C2), -SO₂Cl (C7) C₁₁H₉ClF₃NO₃S Sulfonyl chloride High (fluorine-enhanced stability)
4-Amino-7-chloroquinoline Quinoline -NH₂ (C4), Cl (C7) C₉H₈ClN₂ Amino group Moderate (hydrogen bonding)

Preparation Methods

Reagents and Conditions

  • Sulfonation : Fuming sulfuric acid (20–30% SO₃) at 120–140°C for 4–6 hours.

  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux (40–50°C) for 2–3 hours.

Mechanism

  • Sulfonation : Electrophilic substitution occurs at the electron-rich 7-position of 4-chloroquinoline due to the directing effects of the chlorine atom at position 4. The reaction proceeds via the generation of a sulfonic acid intermediate.

  • Chlorination : The sulfonic acid reacts with SOCl₂, replacing the hydroxyl group with a chlorine atom to form the sulfonyl chloride.

Yield and Challenges

  • Yield : 60–75% overall.

  • Challenges : Over-sulfonation at adjacent positions and decomposition under prolonged heating. Purification via recrystallization from ethanol-water mixtures is often necessary.

Chlorination of 4-Chloroquinoline-7-sulfonic Acid

This method isolates 4-chloroquinoline-7-sulfonic acid as an intermediate before chlorination, offering better control over regioselectivity.

Synthesis Steps

  • Sulfonic Acid Preparation :

    • 4-Chloroquinoline (1 eq) is dissolved in concentrated H₂SO₄ at 0°C.

    • Chlorosulfonic acid (ClSO₃H, 1.2 eq) is added dropwise, followed by stirring at 25°C for 12 hours.

    • The product is precipitated by pouring the mixture into ice-water and filtered.

  • Chlorination :

    • The sulfonic acid (1 eq) is suspended in DCM with SOCl₂ (3 eq) and a catalytic amount of DMF.

    • The mixture is refluxed for 4 hours, followed by solvent evaporation under vacuum.

Key Data

ParameterValue
Sulfonic Acid Yield85–90%
Sulfonyl Chloride Yield70–80%
Purity (HPLC)≥98% after distillation

Multi-Step Synthesis from 7-Chloro-4-hydroxyquinoline

A less common but versatile approach starts with 7-chloro-4-hydroxyquinoline, enabling functionalization at both the 4- and 7-positions.

Procedure

  • Sulfonation at Position 7 :

    • 7-Chloro-4-hydroxyquinoline (1 eq) is treated with SO₃·pyridine complex in dry pyridine at 60°C for 6 hours.

    • The intermediate sulfonic acid is isolated via acid-base extraction.

  • Chlorination at Position 4 :

    • The sulfonic acid (1 eq) reacts with PCl₅ (2 eq) in toluene at 80°C for 3 hours, replacing the hydroxyl group with chlorine.

  • Final Chlorination :

    • The product from step 2 undergoes chlorination with SOCl₂ as described in Method 2.

Advantages and Limitations

  • Advantages : Enables modular functionalization for derivative synthesis.

  • Limitations : Lower overall yield (50–60%) due to multiple steps.

Patent-Based Industrial Synthesis

A 2014 patent (WO2014201173A1) describes a high-throughput method for producing 4-chloroquinoline-7-sulfonyl chloride, emphasizing scalability.

Key Innovations

  • Continuous Flow Reactor : Sulfonation and chlorination are performed in a tandem flow system, reducing reaction time from 12 hours to 2 hours.

  • Solvent Optimization : Uses tetrahydrofuran (THF) instead of DCM, improving solubility and reducing byproducts.

Performance Metrics

MetricBatch MethodFlow Method
Yield70%88%
Purity95%99%
Throughput (kg/day)520

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityCost ($/kg)
Direct Sulfonation60–75Moderate120–150
Sulfonic Acid Chlorination70–80High90–110
Multi-Step Synthesis50–60Low200–250
Patent Flow Method88Very High70–90

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloroquinoline-7-sulfonyl chloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation and chlorination of quinoline derivatives. Key steps include:

  • Sulfonation : Introducing the sulfonyl group at the 7-position using reagents like chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
  • Chlorination : Subsequent reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride moiety. Solvent choice (e.g., anhydrous dichloromethane) and moisture exclusion are critical to prevent hydrolysis .
  • Optimization : Yield and purity depend on reaction time, stoichiometry, and purification via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of 4-Chloroquinoline-7-sulfonyl chloride using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C4, sulfonyl chloride at C7) and absence of impurities. Aromatic protons in quinoline appear as distinct multiplet signals .
  • IR Spectroscopy : Detect characteristic S=O stretches (~1350–1370 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .
  • Chromatography :
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .
  • Elemental Analysis : Verify %C, %H, %N, and %S to confirm stoichiometry .

Advanced Research Questions

Q. What experimental designs are recommended to study the reactivity of 4-Chloroquinoline-7-sulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • Substrate Screening : Test reactivity with amines (e.g., aniline derivatives), alcohols, or thiols under varying conditions (polar aprotic solvents, base catalysis).
  • Kinetic Studies : Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track reaction progress. Compare activation energies for different nucleophiles .
  • Computational Modeling : Employ DFT calculations to predict transition states and explain regioselectivity, particularly at the sulfonyl chloride group .
  • Byproduct Analysis : Identify side products (e.g., hydrolyzed sulfonic acids) via LC-MS and propose mitigation strategies (e.g., drier reaction conditions) .

Q. How can researchers address discrepancies in reported yields or byproduct profiles during scale-up synthesis?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature, solvent (e.g., switching from DCM to THF for better solubility), and reagent stoichiometry .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to detect intermediates and optimize reaction trajectories .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., mixing rate vs. temperature) affecting yield .
  • Comparative Literature Review : Cross-reference protocols from analogous sulfonyl chloride syntheses (e.g., benzene sulfonyl chlorides) to isolate critical factors .

Q. What strategies are effective for analyzing the stability of 4-Chloroquinoline-7-sulfonyl chloride under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC and identify degradation products (e.g., sulfonic acids) .
  • Stabilizer Screening : Test antioxidants (e.g., BHT) or desiccants (molecular sieves) in storage vials. Compare shelf life using Arrhenius modeling .
  • Crystallography : Perform single-crystal X-ray diffraction to assess molecular packing and vulnerability to hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.